1-Bromo-3-(2-fluoroethoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2-fluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLIUMZAKGSQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567665 | |
| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132837-02-6 | |
| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 3 2 Fluoroethoxy Benzene
Established Synthetic Routes to Aryl Bromoethers
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. byjus.com In the context of synthesizing precursors to 1-Bromo-3-(2-fluoroethoxy)benzene, this method involves the reaction of a phenoxide with an alkyl halide. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comucalgary.ca Specifically, to form the 2-fluoroethoxybenzene core, one could react 3-bromophenol (B21344) with 1-bromo-2-fluoroethane (B107303) or, alternatively, react 1-bromo-3-fluorobenzene (B1666201) with 2-bromoethanol.
The reaction proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com For the synthesis of aryl ethers, it is generally preferable to use a phenoxide and an alkyl halide rather than an aryl halide and an alkoxide, as nucleophilic aromatic substitution is typically more challenging. organicchemistrytutor.com The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the phenol (B47542) and generate the more nucleophilic phenoxide. youtube.comyoutube.com The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide often being employed. byjus.com
To synthesize a precursor for this compound, one could start with 3-bromophenol. The reaction would proceed as follows:
Deprotonation: 3-bromophenol is treated with a strong base (e.g., NaH) to form the corresponding sodium 3-bromophenoxide.
Nucleophilic Attack: The 3-bromophenoxide then attacks 1-bromo-2-fluoroethane, displacing the bromide ion to form this compound.
Alternatively, one could first synthesize 1-(2-fluoroethoxy)benzene and then introduce the bromine atom in a subsequent step. This would involve the Williamson ether synthesis between phenol and 1-bromo-2-fluoroethane, followed by regioselective bromination.
Table 1: Reactants for Williamson Ether Synthesis of this compound Precursors
| Nucleophile | Electrophile | Product |
| 3-Bromophenoxide | 1-Bromo-2-fluoroethane | This compound |
| Phenoxide | 1-Bromo-2-fluoroethane | 1-(2-Fluoroethoxy)benzene |
Once the 1-(2-fluoroethoxy)benzene precursor is obtained, the next critical step is the regioselective introduction of a bromine atom at the meta-position of the benzene (B151609) ring. Electrophilic aromatic substitution is the most common method for the bromination of benzene and its derivatives. youtube.comlibretexts.orgyoutube.com The directing effect of the substituent already present on the ring plays a crucial role in determining the position of the incoming electrophile.
The 2-fluoroethoxy group is an ortho, para-directing group due to the lone pairs on the ether oxygen which can be donated to the aromatic ring, stabilizing the arenium ion intermediate for ortho and para attack. However, to obtain the this compound isomer, meta-bromination is required. This presents a significant challenge.
Direct bromination of 1-(2-fluoroethoxy)benzene with molecular bromine (Br₂) and a Lewis acid catalyst like FeBr₃ would predominantly yield the ortho and para isomers. libretexts.orglibretexts.org Therefore, alternative strategies are necessary to achieve the desired meta-regioselectivity.
One approach involves starting with a precursor where a meta-directing group is already in place. For instance, one could start with 3-bromoaniline, convert it to the corresponding diazonium salt, and then introduce the fluoroethoxy group via a Sandmeyer-type reaction. However, a more direct method for achieving meta-bromination is often sought.
A Japanese patent describes a method for producing 1-bromo-3-fluorobenzene by reacting fluorobenzene (B45895) with bromine in the presence of a catalyst, followed by reaction with a benzene derivative. google.com This suggests that under specific conditions, the regioselectivity of bromination can be controlled. Theoretical studies using density functional theory (DFT) have also been employed to understand and predict the regioselectivity of electrophilic aromatic bromination. researchgate.netresearchgate.netrsc.org These studies indicate that factors such as the nature of the substituent, the solvent, and the catalyst can all influence the outcome of the reaction. rsc.org
For the specific case of 1-(2-fluoroethoxy)benzene, achieving meta-bromination might involve:
Use of specific catalysts or reaction conditions: Research into catalysts that can override the natural directing effect of the alkoxy group is an active area.
Isomerization: In some cases, a mixture of isomers is produced, and the desired meta-isomer is then separated or the mixture is subjected to conditions that promote isomerization to the thermodynamically more stable product. A patent describes a process for preparing 1-bromo-3-trifluoromethoxybenzene via bromination of 2- or 4-trifluoromethoxyaniline followed by deamination, which suggests indirect routes to achieve specific substitution patterns. google.com
Table 2: Common Brominating Agents and Catalysts
| Brominating Agent | Catalyst/Conditions | Typical Outcome for Activated Rings |
| Br₂ | FeBr₃ or AlBr₃ | Ortho/Para-bromination libretexts.orglibretexts.org |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) | Benzylic bromination masterorganicchemistry.com |
| Br₂ | No catalyst | Slow or no reaction with benzene |
| Br₂ in the presence of specific zeolites | Zeolite | Can enhance para-selectivity nih.gov |
Advanced and Emerging Synthetic Approaches
While traditional methods provide reliable routes to this compound, modern organic synthesis is increasingly focused on developing more efficient, selective, and sustainable approaches.
The formation of the aryl ether (C-O) bond is a key step in the synthesis of this compound. While the Williamson ether synthesis is a classic method, it can sometimes require harsh conditions. Modern catalytic approaches offer milder and more efficient alternatives.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol to form an aryl ether. wikipedia.orgorganic-chemistry.org This method is particularly useful when the S\textsubscript{N}2 pathway of the Williamson synthesis is not feasible, for example, when using an aryl halide as the electrophile. organicchemistrytutor.com Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of new ligand systems has enabled these reactions to proceed under much milder conditions with catalytic amounts of copper. organic-chemistry.orgmdpi.com
For the synthesis of this compound, an Ullmann coupling could be envisioned between 1,3-dibromobenzene (B47543) and 2-fluoroethanol, or between 3-bromophenol and a fluoroethylating agent. The use of ligands such as phenanthrolines or N,N-dimethylglycine can significantly improve the efficiency of the coupling. organic-chemistry.org
Palladium and Nickel-Catalyzed Etherification: Palladium and nickel catalysts have also emerged as powerful tools for C-O bond formation. acs.orgacs.org Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of aryl ethers. organic-chemistry.org These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.
More recently, nickel catalysis has gained attention for C-O bond formation due to the lower cost and unique reactivity of nickel. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions can effectively couple aryl halides with alcohols to form aryl ethers, often under milder conditions than traditional methods. acs.org These catalytic systems can tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules.
Achieving the desired substitution pattern on the benzene ring is a central challenge in the synthesis of this compound. Advanced functionalization techniques offer precise control over regioselectivity.
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to deprotonate a specific ortho-position on the aromatic ring with a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with an electrophile. While this method is powerful for ortho-functionalization, it is not directly applicable for achieving the meta-substitution pattern required for this compound.
C-H Activation/Functionalization: Direct C-H activation has emerged as a highly atom-economical and efficient method for functionalizing aromatic rings. acs.org This approach avoids the need for pre-functionalized starting materials. While still a developing field, catalytic systems are being designed to selectively activate and functionalize specific C-H bonds on an aromatic ring. For the synthesis of this compound, a catalyst that could direct bromination to the meta-position of 1-(2-fluoroethoxy)benzene would be highly desirable.
The principles of green chemistry are increasingly influencing the design of synthetic routes. ucl.ac.ukucl.ac.ukacs.org The goal is to develop processes that are more environmentally friendly, safer, and more efficient in terms of atom economy and energy consumption.
For the synthesis of this compound, green chemistry considerations would include:
Use of less hazardous reagents and solvents: Replacing toxic solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. ucl.ac.uk
Catalytic methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. acs.orgacs.orgnih.gov
Atom economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.
Energy efficiency: Developing reactions that can be run at lower temperatures and pressures.
Recent research has focused on developing sustainable methods for the synthesis of aromatic compounds, including the use of biomass-derived starting materials and enzymatic catalysis. ucl.ac.ukucl.ac.uk While the direct application of these methods to the synthesis of this compound may not be fully established, the general principles can guide the development of more sustainable synthetic strategies. For example, the use of copper nanoparticles synthesized via green methods as catalysts for Ullmann-type couplings represents a step towards more sustainable aryl ether synthesis. mdpi.com
Flow Chemistry Applications in the Synthesis of this compound
The adaptation of synthetic methodologies from traditional batch processes to continuous flow systems represents a significant advancement in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. While specific literature detailing the flow chemistry synthesis of this compound is not extensively documented, its production can be effectively realized by applying continuous flow principles to the well-established Williamson ether synthesis. This reaction is a cornerstone for the formation of ethers and involves the reaction of an alkoxide with a suitable alkyl halide. wikipedia.org
The primary route for synthesizing this compound involves the reaction of 3-bromophenol with a 2-fluoroethyl halide (such as 2-fluoroethyl bromide or iodide). In a flow chemistry context, this transformation can be designed to overcome the limitations of batch processing, such as poor heat and mass transfer, and to allow for safer handling of reagents and intermediates under precisely controlled conditions.
A hypothetical continuous flow process for the synthesis of this compound would typically involve the following key stages: reagent delivery, mixing, reaction in a heated reactor, and in-line quenching or work-up.
Reagent Delivery and Mixing: Two separate streams of reagents would be continuously pumped into the system.
Stream A: A solution of 3-bromophenol in a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), containing a base. jk-sci.com The choice of base is critical; common options for aryl ether synthesis include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which facilitate the deprotonation of the phenol to form the more nucleophilic phenoxide. jk-sci.com
Stream B: A solution of the alkylating agent, such as 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane, in the same solvent.
These two streams would be introduced into a micro-mixer or a T-junction to ensure rapid and efficient mixing before entering the reactor. The precise control over stoichiometry is a key advantage of flow systems, managed by adjusting the relative flow rates of the two pumps. nih.gov
Reactor Setup and Conditions: The mixed reagent stream would then flow into a heated reactor. A common choice for this type of synthesis is a heated coil reactor made of a chemically inert material like PFA (perfluoroalkoxy alkane) or stainless steel. The small dimensions of the flow reactor provide a high surface-area-to-volume ratio, enabling excellent heat transfer and precise temperature control, which is crucial for minimizing side reactions. youtube.com
The reaction can be conducted at elevated temperatures to increase the reaction rate, a strategy that is safer in a flow reactor due to the small reaction volume at any given time. tue.nl The use of a back-pressure regulator allows the system to be pressurized, enabling the use of solvents above their normal boiling points, further accelerating the reaction. nih.gov
The following table outlines plausible operating parameters for the continuous flow synthesis of this compound based on analogous Williamson ether syntheses.
| Parameter | Value/Range | Rationale |
|---|---|---|
| Reactor Type | PFA or Stainless Steel Coil | Inertness, good heat transfer. |
| Temperature | 80 - 150 °C | To accelerate the SN2 reaction rate. |
| Pressure | 5 - 15 bar | To maintain the solvent in the liquid phase above its boiling point. |
| Residence Time | 5 - 20 minutes | Sufficient time for the reaction to reach high conversion. |
| Solvent | DMF, DMSO | Polar aprotic solvents favor SN2 reactions. |
| Base | K₂CO₃, Cs₂CO₃ | Effective for phenoxide formation. |
Phase-Transfer Catalysis in Flow: An alternative and highly effective approach for this synthesis in a flow reactor involves the use of phase-transfer catalysis (PTC). This is particularly useful for reactions between a water-soluble phenoxide salt and an organic-soluble alkyl halide. In a flow setup, an aqueous solution of sodium or potassium 3-bromophenoxide (formed by reacting 3-bromophenol with NaOH or KOH) and an organic solution of the 2-fluoroethyl halide containing a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) can be pumped through the reactor. The segmented or droplet flow patterns that form in microreactors create a very high interfacial area, dramatically increasing the rate of the phase-transfer-catalyzed reaction.
The table below details a potential set of conditions for a phase-transfer catalyzed flow synthesis.
| Parameter | Value/Range | Rationale |
|---|---|---|
| Reactor Type | Capillary Reactor (PFA) | Promotes segmented flow for high interfacial area. |
| Flow Pattern | Segmented or Droplet Flow | Maximizes contact between aqueous and organic phases. |
| Aqueous Phase | Aqueous solution of Potassium 3-bromophenoxide | Reactant phase. |
| Organic Phase | 2-Fluoroethyl halide in Toluene or Chlorobenzene | Reactant phase. |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Transfers phenoxide to the organic phase. |
| Temperature | 60 - 100 °C | Accelerates the reaction. |
| Residence Time | 2 - 10 minutes | Rapid reaction due to efficient mass transfer. |
The implementation of flow chemistry for the synthesis of this compound offers significant advantages over traditional batch methods. These include improved safety by minimizing the volume of hazardous reagents at high temperatures and pressures, enhanced reaction rates and yields due to superior heat and mass transfer, and the potential for straightforward scaling by extending the operational time of the reactor.
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 2 Fluoroethoxy Benzene
Transition Metal-Catalyzed Cross-Coupling Reactions
1-Bromo-3-(2-fluoroethoxy)benzene serves as a versatile substrate in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These transformations are fundamental in the synthesis of complex organic molecules.
Palladium catalysts are widely employed for the activation of the C-Br bond in this compound, facilitating several key C-C bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a powerful method for constructing biaryl structures. libretexts.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org The choice of ligands, such as phosphines, and the base are crucial for the reaction's efficiency. organic-chemistry.org For instance, the coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated, highlighting the reaction's tolerance to functional groups. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.govthieme-connect.de The reaction typically proceeds with high regioselectivity and stereoselectivity, favoring the formation of E-configured products. thieme-connect.de The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The use of phosphine (B1218219) ligands is often beneficial, particularly for less reactive bromoarenes. thieme-connect.de
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method is instrumental in the synthesis of aryl-substituted alkynes. wikipedia.org The reaction can be performed under mild conditions and has found broad application in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids) | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., P(t-Bu)₃, PCy₃), Base | Forms biaryl structures; tolerant to various functional groups. libretexts.orgorganic-chemistry.orgnih.gov |
| Heck Reaction | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., trialkylamine) | Forms substituted alkenes, typically with high E-selectivity. organic-chemistry.orgnih.govthieme-connect.delibretexts.org |
| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Synthesizes aryl-substituted alkynes under mild conditions. wikipedia.orgorganic-chemistry.org |
Nickel catalysts offer a more cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions.
C-C Bond Formation: Nickel catalysts can effectively mediate the coupling of aryl bromides with various carbon nucleophiles. For instance, nickel-catalyzed cross-electrophile coupling of aryl bromides with primary alkyl bromides has been developed for the synthesis of primary alkylated arenes. nih.gov These reactions often proceed via radical intermediates. nih.gov Nickel catalysis has also been employed for the coupling of 2-fluorobenzofurans with arylboronic acids through the activation of the aromatic C-F bond, demonstrating the potential for selective bond activation. beilstein-journals.org
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are crucial for forming C-O and C-N bonds. wikipedia.orgorganic-chemistry.org
Ullmann Condensation: This classic reaction involves the copper-promoted coupling of aryl halides with alcohols, amines, or thiols. wikipedia.org Traditional conditions often require high temperatures, but modern methods utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org
C-N Coupling (Buchwald-Hartwig-type amination): Copper-catalyzed amination of aryl bromides provides an alternative to palladium-catalyzed methods. organic-chemistry.orgnih.govorganic-chemistry.org Recent advancements have led to the development of highly efficient copper catalyst systems that operate at room temperature and tolerate a wide range of functional groups. organic-chemistry.orgorganic-chemistry.orgnih.gov The use of specific ligands, such as N¹,N²-diarylbenzene-1,2-diamines, has been instrumental in achieving high reactivity and broad substrate scope. organic-chemistry.orgnih.govorganic-chemistry.org These systems can even be used for the chemoselective N-arylation of amino alcohols. nih.govorganic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Ullmann Condensation | Alcohols, Amines, Thiols | Copper catalyst (e.g., CuI, Cu₂O) | Forms C-O, C-N, and C-S bonds; modern methods allow for milder conditions. wikipedia.orgorganic-chemistry.org |
| C-N Coupling | Amines | Cu catalyst, Ligand (e.g., N¹,N²-diarylbenzene-1,2-diamines), Base | Alternative to Pd-catalyzed amination; can be performed at room temperature with high functional group tolerance. organic-chemistry.orgnih.govorganic-chemistry.orgnih.gov |
While palladium, nickel, and copper are the most common, other transition metals like iron have emerged as promising catalysts for cross-coupling reactions.
Iron-Catalyzed Cross-Coupling: Iron, being abundant and less toxic, is an attractive alternative catalyst. nsf.gov Iron-catalyzed cross-coupling reactions of aryl Grignard reagents with bromophenols at room temperature have been reported, demonstrating good functional group tolerance. researchgate.net Iron catalysts have also been utilized in multicomponent radical cascade cross-couplings. nsf.gov For instance, the iron-catalyzed fluoroalkylarylation of enamides involves the selective formation and trapping of α-amide radicals. chemrxiv.org
The mechanism of transition metal-catalyzed cross-coupling reactions generally follows a catalytic cycle involving three key steps:
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to a low-valent transition metal center (e.g., Pd(0), Ni(0)). chemrxiv.orgyoutube.com This step involves the cleavage of the C-Br bond and the formation of two new bonds between the metal and the aryl group and the bromine atom, respectively, resulting in a higher oxidation state for the metal (e.g., Pd(II), Ni(II)). chemrxiv.orgyoutube.com The mechanism of oxidative addition can be either concerted (three-centered) or proceed through a nucleophilic displacement pathway, depending on the substrate, ligand, and metal. chemrxiv.org
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck):
In Suzuki-Miyaura coupling, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.orgorganic-chemistry.org This step often requires activation of the boronic acid by a base. organic-chemistry.org
In the Heck reaction, the alkene coordinates to the palladium complex, followed by migratory insertion of the alkene into the Pd-C bond. libretexts.org
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the metal center couple and are expelled from the coordination sphere, forming the desired product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. libretexts.org
Mechanistic studies often employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., DFT calculations) to elucidate the intricate details of these reaction pathways. organic-chemistry.orgchemrxiv.orgnih.gov
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, a nucleophile replaces a leaving group on a substrate. pressbooks.pub For aryl halides like this compound, direct nucleophilic aromatic substitution (SNAr) is generally difficult unless the aromatic ring is activated by strong electron-withdrawing groups. The reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I. Therefore, direct substitution of the bromine atom in this compound by common nucleophiles under standard conditions is not a favored pathway. The transition metal-catalyzed reactions described above provide a much more effective means of functionalizing this position.
Reactivity of the Aryl Bromine Position towards Nucleophiles
The bromine atom on the aromatic ring of this compound is a key functional group that enables a variety of nucleophilic substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-nitrogen bonds.
Prominent among these transformations are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The Buchwald-Hartwig amination facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org
The Suzuki-Miyaura coupling, on the other hand, creates a C-C bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, again catalyzed by a palladium complex in the presence of a base. libretexts.orgorganic-chemistry.org The catalytic cycle is similar, involving oxidative addition, transmetalation of the organoboron species to the palladium center, and reductive elimination. libretexts.org The choice of ligands on the palladium catalyst is crucial for the efficiency of both reactions, with sterically hindered phosphine ligands often being employed. wikipedia.orgorganic-chemistry.org
Beyond palladium catalysis, copper-catalyzed reactions also offer a viable pathway for nucleophilic substitution. For instance, the methoxylation of aryl bromides can be achieved using a copper catalyst, providing an alternative to palladium-based systems for the formation of C-O bonds. chemistryviews.org
The following table summarizes representative conditions for these cross-coupling reactions on substrates analogous to this compound.
| Reaction | Nucleophile | Catalyst System | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(OAc)₂, P(t-Bu)₃ | NaOt-Bu | Toluene | 80-110 °C |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 °C |
| Copper-Catalyzed Methoxylation | 9-BBN-OMe | CuBr, BHMPO (ligand) | Cs₂CO₃ | NMP | 80 °C |
Reactivity of the Fluoroethoxy Group in Substitution Reactions
The 2-fluoroethoxy group in this compound is generally a stable moiety. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the fluorine atom resistant to nucleophilic displacement. Similarly, the ether linkage to the aromatic ring is typically robust under most conditions.
However, under harsh basic conditions, cleavage of the ether bond can occur, although this is not a common or synthetically useful reaction for this type of compound. numberanalytics.com More specific to the 2-fluoroethoxy group is the potential for an elimination reaction. In the presence of a strong base, dehydrofluorination can occur, leading to the formation of an acetaldehyde-derived species. This reactivity is analogous to the behavior of 2-fluoroethanol, which undergoes dehydrofluorination in a basic solution to yield acetaldehyde. organic-chemistry.org This suggests that under strongly basic conditions, particularly at elevated temperatures, the integrity of the fluoroethoxy side chain could be compromised.
Electrophilic Aromatic Substitution Reactions of this compound
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. acs.org The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the bromine atom and the 2-fluoroethoxy group.
The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. edubirdie.comsavitapall.com The 2-fluoroethoxy group, being an alkoxy group, is an activating and ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance, which outweighs the inductive withdrawal of the oxygen and fluorine atoms. libretexts.org
Since the bromine and fluoroethoxy groups are in a meta relationship to each other, their directing effects are cooperative or reinforcing. libretexts.org Both groups direct incoming electrophiles to the positions ortho and para to the fluoroethoxy group (C2, C4, and C6) and ortho and para to the bromine atom (C2, C4, and the position of the fluoroethoxy group). The combined effect strongly favors substitution at the C4 and C6 positions, which are ortho and para to the activating fluoroethoxy group and ortho to the deactivating bromine atom. Substitution at the C2 position is also possible but is generally less favored due to steric hindrance between the two existing substituents.
The predicted major products for common electrophilic aromatic substitution reactions are detailed in the table below.
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-3-(2-fluoroethoxy)-4-nitrobenzene and 1-Bromo-3-(2-fluoroethoxy)-6-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-3-(2-fluoroethoxy)benzene and 1,2-Dibromo-5-(2-fluoroethoxy)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-bromo-3-(2-fluoroethoxy)benzene and 2-Acyl-1-bromo-5-(2-fluoroethoxy)benzene |
Oxidation and Reduction Chemistry of this compound
The reduction of this compound primarily involves the aryl bromine bond. Catalytic hydrogenation is an effective method for the reductive dehalogenation of aryl bromides. organic-chemistry.orgresearchgate.net Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like sodium hypophosphite), the C-Br bond can be selectively cleaved to yield 1-(2-fluoroethoxy)benzene. organic-chemistry.org This reaction is generally high-yielding and tolerant of many other functional groups, including the fluoroethoxy ether linkage.
The oxidation of this compound is more complex. The aromatic ring is relatively resistant to oxidation under mild conditions. However, under powerful oxidative conditions, such as treatment with hydroxyl or sulfate (B86663) radicals, the aromatic ring can undergo oxidative cleavage, leading to a variety of smaller, oxygenated aliphatic molecules. nih.gov The fluoroethoxy side chain is generally stable to oxidation, although under very harsh conditions, cleavage of the ether bond could occur. Specific oxidation of the benzylic position is not possible as there are no benzylic hydrogens.
Computational Insights into Reaction Pathways and Intermediates for this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the mechanisms of reactions involving compounds like this compound. Although specific studies on this exact molecule are scarce, extensive computational work on related systems allows for reliable extrapolation.
In the realm of electrophilic aromatic substitution, computational models have been developed to predict the regioselectivity of these reactions. diva-portal.org These models are based on calculating the relative stabilities of the sigma-complex (arenium ion) intermediates that are formed upon attack by the electrophile. diva-portal.org For disubstituted benzenes like this compound, such calculations would confirm the directing effects of the bromo and fluoroethoxy groups, predicting the most likely sites of substitution by identifying the lowest energy intermediates. These computational approaches have been shown to be particularly accurate for halogenation reactions. diva-portal.org
Advanced Spectroscopic and Computational Characterization in Research
Computational Prediction and Validation of Spectroscopic Parameters for 1-Bromo-3-(2-fluoroethoxy)benzene
In modern chemical research, computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules before their synthesis or experimental analysis. For a molecule like this compound, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to forecast a range of spectroscopic parameters. arxiv.orgderpharmachemica.com These theoretical predictions are crucial for guiding experimental work and for the interpretation of complex spectra.
The process typically begins with the geometry optimization of the molecule's three-dimensional structure to find its most stable conformation. Using a suitable basis set, such as 6-311++G(d,p), computational software can then calculate various spectroscopic data. derpharmachemica.comresearchgate.net This includes predicting infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and parameters for UV-Vis spectroscopy. derpharmachemica.com
A key application of these computational methods is the validation of experimental results. By comparing the theoretically predicted spectra with the experimentally obtained data, researchers can confirm the structure of a newly synthesized compound. Discrepancies between the two can indicate the presence of impurities, an incorrect structural assignment, or suggest interesting electronic effects that warrant further investigation. For instance, the comparison between calculated and experimental IR spectra can help in assigning specific vibrational modes to the observed absorption bands. researchgate.net While specific data for this compound is not published, the table below illustrates a typical comparison between experimental and computationally predicted ¹H NMR chemical shifts for a related compound, demonstrating the synergy between theoretical and practical spectroscopy. mdpi.com
Interactive Data Table: Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for an Exemplary Aryl Ether
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2 | 7.45 | 7.53 |
| H-4 | 7.18 | 7.27 |
| H-5 | 6.85 | 6.90 |
| H-6 | 6.79 | 6.83 |
| OCH₃ | 3.82 | 3.85 |
| Note: Data presented is for the related compound 2-bromoanisole (B166433) and is for illustrative purposes. rsc.org Predicted values are hypothetical examples of typical DFT calculation accuracy. |
Microwave Spectroscopy for Rotational Constant Determination and Molecular Conformation Studies of Related Fluoroaryl Bromides
Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of a molecule in the gas phase. From these energy levels, highly accurate rotational constants (A, B, and C) can be determined, which are inversely related to the molecule's moments of inertia. This data allows for the precise determination of molecular geometry, including bond lengths and angles.
For asymmetric top molecules like bromo- and fluoro-substituted benzenes, the rotational spectrum can be quite complex. The analysis involves measuring the frequencies of rotational transitions and fitting them to a quantum mechanical model. furman.edu In a study on the closely related molecule 1-bromo-3-fluorobenzene (B1666201), microwave spectroscopy was utilized to understand its molecular shape. The process involved introducing the compound into a high vacuum chamber and exciting its rotational states with microwave pulses. The subsequent relaxation of the molecule emits radiation at specific frequencies, which are then measured. furman.edu
Computational methods, such as ab initio calculations using Gaussian software, are performed beforehand to obtain theoretical rotational constants. These predicted values are essential for guiding the assignment of the thousands of transitions observed in the experimental spectrum. furman.edu Although the final, fitted rotational constants for 1-bromo-3-fluorobenzene are part of an ongoing analysis, the initial computationally predicted values provide a critical starting point. furman.edu This approach would be directly applicable to determining the precise three-dimensional structure and conformational preferences of the flexible ethoxy side chain in this compound.
Interactive Data Table: Exemplary Rotational Constants for a Disubstituted Benzene (B151609)
| Constant | Predicted Value (GHz) | Experimental Value (GHz) |
| A | 3.543 | Analysis Ongoing |
| B | 1.121 | Analysis Ongoing |
| C | 0.850 | Analysis Ongoing |
| Note: Data is based on the study of 1-bromo-3-fluorobenzene. furman.edu "Analysis Ongoing" indicates that the final experimental values were not yet published in the cited source. |
Advanced NMR and Mass Spectrometry Applications in Reaction Monitoring and Complex Derivative Elucidation
Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions.
Advanced NMR for Structural Elucidation: For a molecule like this compound, one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information. However, for unambiguous assignment of all signals, especially the aromatic protons and carbons, two-dimensional (2D) NMR techniques are essential. researchgate.netipb.pt
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, connecting adjacent protons on the aromatic ring and within the fluoroethoxy chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons (such as C1-Br and C3-O) by their correlation to nearby protons.
¹⁹F NMR is also a critical tool, as the ¹⁹F chemical shift and its coupling to nearby protons (²JFH, ³JFH) would confirm the structure of the fluoroethoxy group. nih.govresearchgate.net
Mass Spectrometry for Derivative Elucidation: Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Electron Impact (EI) ionization would likely induce specific fragmentations. Key fragmentation pathways for aryl ethers often involve cleavage of the C-O bonds. libretexts.orgmiamioh.edu For this compound, one would expect to see fragments corresponding to the loss of the fluoroethoxy group, the bromine atom, and subsequent fragmentations of the aromatic ring. Analysis of these fragments is crucial when elucidating the structure of reaction products or unknown derivatives. High-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments with high confidence. researchgate.net
Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Plausible Origin |
| 234/236 | [M]⁺ | Molecular ion (¹⁹F, ⁷⁹/⁸¹Br) |
| 171/173 | [M - CH₂CH₂F]⁺ | Loss of the fluoroethoxy radical |
| 155 | [M - Br]⁺ | Loss of the bromine radical |
| 127 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the phenoxy cation |
| 95 | [C₆H₄F]⁺ | Phenyl fluoride (B91410) cation |
| 63 | [CH₂CH₂F]⁺ | Fluoroethyl cation |
| Note: This table represents hypothetical, plausible fragmentation patterns based on general principles of mass spectrometry for aryl halides and ethers. libretexts.orgnih.gov |
Design and Synthesis of Derivatives and Analogues of 1 Bromo 3 2 Fluoroethoxy Benzene
Modifications on the Benzene (B151609) Ring: Substituent Effects on Reactivity
The reactivity of the benzene ring in 1-bromo-3-(2-fluoroethoxy)benzene towards further substitution, particularly electrophilic aromatic substitution, is governed by the electronic effects of the two existing substituents: the bromine atom and the 2-fluoroethoxy group. The interplay of their inductive and resonance effects determines the rate and regioselectivity of subsequent reactions.
The 2-fluoroethoxy group (-OCH₂CH₂F) acts as an activating group. The oxygen atom, directly attached to the ring, can donate electron density via resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack. This effect increases the ring's nucleophilicity, making it more reactive than benzene itself. Like other alkoxy groups, it is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.
Conversely, the bromine atom is a deactivating group. Due to its high electronegativity, it withdraws electron density from the ring through the inductive effect, making the ring less reactive towards electrophiles. However, like other halogens, it possesses lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. This makes halogens a unique class of deactivating, yet ortho, para-directing substituents. nih.gov
In this compound, the directing effects of the two groups are additive. The positions ortho and para to the activating fluoroethoxy group are C2, C4, and C6. The positions ortho and para to the deactivating bromo group are C2, C4, and C5. Therefore, electrophilic attack is most likely to occur at positions C2 and C4, which are activated by both groups, and to a lesser extent at C6, which is activated by the fluoroethoxy group but meta to the bromine.
The introduction of additional substituents onto this scaffold creates new derivatives with altered reactivity profiles. For instance, adding a strong electron-withdrawing group like a nitro (-NO₂) or trifluoromethyl (-CF₃) group would further deactivate the ring, making subsequent electrophilic substitution significantly more difficult. wikipedia.orgresearchgate.net Conversely, adding an electron-donating alkyl group would enhance the ring's reactivity.
| Substituent | Effect on Reactivity | Directing Effect |
|---|---|---|
| -OR (e.g., -OCH₂CH₂F) | Activating | Ortho, Para |
| -Br, -Cl, -F | Deactivating | Ortho, Para |
| -NO₂ | Strongly Deactivating | Meta |
| -CN | Strongly Deactivating | Meta |
| -CF₃ | Strongly Deactivating | Meta |
| -R (Alkyl) | Activating | Ortho, Para |
| -C(O)R (Ketone) | Deactivating | Meta |
This table summarizes the general effects of various substituents on electrophilic aromatic substitution. nih.govwikipedia.org
Variations within the Fluoroethoxy Side Chain: Synthesis and Impact on Chemical Behavior
Modifying the fluoroethoxy side chain offers a powerful strategy to alter the molecule's properties without changing the substitution pattern on the aromatic ring. These variations can influence factors such as lipophilicity, metabolic stability, and hydrogen bonding potential. The synthesis of such analogues typically involves the Williamson ether synthesis, where a substituted phenol (B47542) (3-bromophenol) is deprotonated with a base and reacted with a suitable alkyl halide.
Key variations include:
Altering the length of the alkyl chain: Synthesizing analogues like 1-bromo-3-(3-fluoropropoxy)benzene (B1390248) would increase the molecule's size and lipophilicity.
Changing the degree of fluorination: The synthesis of 1-bromo-3-(2,2,2-trifluoroethoxy)benzene (B1290883) introduces a highly electron-withdrawing -OCF₃ group, which can significantly impact the electronic properties of the benzene ring and the molecule's metabolic stability.
Modifying the ether linkage: An analogue such as 1-bromo-3-(2-fluoroethyl)benzene, where the ether oxygen is removed, would have substantially different polarity and hydrogen bonding capabilities. youtube.com Another variation is 1-bromo-3-(2-fluoroethoxymethoxy)benzene, which contains an additional ether linkage, potentially altering its solubility and binding characteristics. rsc.org
These modifications are crucial in fields like medicinal chemistry, where the side chain of a drug candidate is often systematically altered to optimize its pharmacokinetic and pharmacodynamic profile. The fluorine atom itself is a key feature; its high electronegativity can create strong dipoles and influence molecular conformation, while the carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability.
| Analogue Name | CAS Number | Side Chain Structure | Key Difference from Parent Compound |
|---|---|---|---|
| This compound | 132837-02-6 | -O-CH₂-CH₂-F | Parent Compound |
| 1-Bromo-3-(2-fluoroethyl)benzene | 331-23-7 | -CH₂-CH₂-F | Ether oxygen removed. youtube.com |
| 1-Bromo-3-(trifluoromethoxy)benzene | 2252-44-0 | -O-CF₃ | Increased fluorination; shorter chain. nih.gov |
| 1-Bromo-3-(2-fluoroethoxymethoxy)benzene | Not Available | -O-CH₂-O-CH₂-CH₂-F | Extended ether linkage (acetal). rsc.org |
Incorporation into Polycyclic Aromatic Systems for Specialized Applications
The this compound scaffold is a valuable building block for the synthesis of more complex polycyclic aromatic systems. The bromine atom serves as a versatile functional handle for a variety of powerful cross-coupling reactions, which are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most efficient methods for forming C-C bonds. scielo.br this compound can be reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netyoutube.com This reaction would effectively fuse a new aromatic ring onto the existing structure, providing a direct route to substituted biphenyls and more extended polycyclic aromatic hydrocarbons (PAHs). rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org By reacting this compound with a primary or secondary amine, substituted N-arylamines can be synthesized. acsgcipr.org This methodology is particularly powerful for creating nitrogen-containing polycyclic systems. For example, an intramolecular Buchwald-Hartwig reaction on a precursor derived from the parent compound could be used to construct carbazole (B46965) or phenoxazine (B87303) ring systems, which are important motifs in materials science and pharmaceuticals.
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-N, and C-S bonds. wikipedia.orgmdpi.com While often requiring harsh conditions, modern ligand-accelerated protocols have broadened its applicability. magtech.com.cn For instance, reacting this compound with a phenol under Ullmann conditions would yield a diaryl ether, a key structural unit in many natural products and polymers.
The strategic application of these reactions allows chemists to use this compound as a foundational piece to construct larger, more functional molecules for specialized applications, such as organic light-emitting diodes (OLEDs), molecular sensors, and biologically active compounds. nih.govnih.gov
Structure-Reactivity Relationship Studies for this compound Analogues in Organic Synthesis
Understanding the relationship between the structure of this compound analogues and their reactivity is essential for designing efficient synthetic routes and predicting reaction outcomes. The reactivity of these molecules is primarily dictated by the electronic and steric environment of the C-Br bond, which is the key site for most cross-coupling reactions.
The electronic nature of other substituents on the benzene ring directly modulates the reactivity of the aryl bromide. The oxidative addition of a palladium(0) catalyst to the C-Br bond is the rate-determining step in many cross-coupling cycles like the Suzuki and Buchwald-Hartwig reactions. wikipedia.org
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the ring make the carbon of the C-Br bond more electrophilic, which can facilitate the oxidative addition step and increase the reaction rate.
Electron-donating groups (e.g., alkyl, additional alkoxy groups) make the C-Br bond less electrophilic, potentially slowing down the oxidative addition step.
The fluoroethoxy side chain also exerts an influence. While its electronic effect on the C-Br bond (located at the meta position) is modest, its steric bulk and physicochemical properties are significant. A larger, bulkier side chain could sterically hinder the approach of the catalyst to the C-Br bond, potentially requiring more reactive catalysts or harsher conditions. Furthermore, the solubility of the analogue, which is heavily influenced by the side chain, is a critical parameter for reaction efficiency. An analogue with poor solubility in the reaction solvent will exhibit slow reaction kinetics.
By systematically studying how these structural variations affect reaction yields and rates, a predictive model for the reactivity of this class of compounds can be developed. This knowledge enables chemists to select the optimal analogue and reaction conditions to achieve a desired synthetic transformation efficiently.
Applications of 1 Bromo 3 2 Fluoroethoxy Benzene in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Construction
The utility of 1-Bromo-3-(2-fluoroethoxy)benzene as a foundational element in the assembly of more complex molecular architectures is an area of latent potential. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are cornerstones of modern organic synthesis. These reactions would allow for the introduction of diverse substituents at the 3-position of the benzene (B151609) ring, enabling the construction of a wide array of intricate organic structures. The 2-fluoroethoxy group, while seemingly a simple ether linkage, introduces a fluorine atom that can modulate properties such as lipophilicity and metabolic stability in the final target molecules.
Precursor for Functional Materials Development
The unique electronic properties imparted by fluorine atoms make fluorinated organic compounds highly sought-after precursors for the development of advanced functional materials.
Applications in Organic Electronic Materials Synthesis
The field of organic electronics, which includes organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), heavily relies on the design and synthesis of novel π-conjugated systems. The introduction of fluorine-containing substituents, such as the 2-fluoroethoxy group in this compound, can significantly impact the electronic properties of these materials. Specifically, the high electronegativity of fluorine can lower the HOMO and LUMO energy levels of the resulting organic semiconductors, which can improve their stability and performance.
While direct reports on the use of this compound in the synthesis of organic electronic materials are scarce, the general strategy of employing fluorinated aryl bromides as building blocks is well-established. Through polymerization or oligomerization reactions, typically via cross-coupling methods, the this compound unit could be incorporated into larger conjugated systems. The resulting materials would be expected to exhibit modified electronic and physical properties due to the presence of the fluoroethoxy group. Further research in this area could uncover novel materials with enhanced performance for a variety of organic electronic devices.
Precursors for Polymer Synthesis
The synthesis of fluorinated polymers is a major area of materials science, as these materials often exhibit exceptional thermal stability, chemical resistance, and unique surface properties. This compound can be envisioned as a monomer or a comonomer in the synthesis of various types of polymers. For instance, following conversion of the bromo group to a more reactive functional group (e.g., a boronic acid or an organotin reagent), it could undergo polymerization via Suzuki or Stille coupling to yield conjugated polymers.
Alternatively, the aromatic ring could be a platform for the synthesis of monomers for other types of polymerization, such as polyimides or polyamides, after appropriate functional group transformations. The presence of the 2-fluoroethoxy side chain would be expected to impart desirable properties to the resulting polymers, such as increased solubility in organic solvents and modified thermal characteristics. A case study on the related compound, 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, has shown its utility as a precursor for synthesizing fluorinated polymers with enhanced thermal stability. This suggests a similar potential for this compound.
Development of Chemical Probes and Research Tools
Chemical probes are essential tools for dissecting complex biological processes. The design of effective probes often requires the incorporation of specific functionalities that allow for detection or interaction with biological targets.
Utility in Mechanistic Chemical Biology Studies
The 2-fluoroethoxy group in this compound could serve as a ¹⁹F NMR tag. ¹⁹F NMR is a powerful analytical technique in chemical biology due to the high sensitivity of the ¹⁹F nucleus and the lack of endogenous fluorine in most biological systems. By incorporating the 1-bromo-3-(2-fluoroethoxy)phenyl moiety into a biologically active molecule, researchers could use ¹⁹F NMR to study its binding to target proteins, monitor its metabolic fate, or probe its local environment within a biological system.
The bromo-substituent provides a convenient point of attachment for linking the fluorinated phenyl ring to a pharmacophore or a reactive group for target identification. While specific examples of chemical probes derived from this compound have not been reported, the modular nature of this compound makes it an attractive starting point for the rational design of such tools for mechanistic studies in chemical biology.
Industrial Relevance and Scalability Considerations for Synthetic Applications
The industrial viability of any chemical building block depends on its accessibility, cost, and the scalability of its synthetic route. While detailed industrial production data for this compound is not publicly available, general considerations for its synthesis can be made. The preparation would likely involve the etherification of 3-bromophenol (B21344) with a 2-fluoroethylating agent or the bromination of 1-(2-fluoroethoxy)benzene. The scalability of these processes would depend on the availability and cost of the starting materials and reagents, as well as the efficiency and safety of the reaction conditions. The purification of the final product to a high degree of purity is also a critical factor for its use in demanding applications such as pharmaceutical synthesis and materials science. The existence of suppliers for this compound suggests that scalable synthetic routes have been developed.
Future Research Directions and Perspectives
Innovations in Green Synthetic Routes for Halogenated Fluoroethers
The synthesis of halogenated aromatic ethers has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research is poised to focus on developing more environmentally benign synthetic pathways. For compounds like 1-Bromo-3-(2-fluoroethoxy)benzene, this involves exploring greener alternatives to classical etherification and bromination reactions.
Key areas for innovation include:
Catalyst Development: Designing highly efficient and recyclable catalysts for the fluoroalkoxylation of bromophenols or the bromination of fluoroethoxybenzene. This could involve phase-transfer catalysts or metal-organic frameworks (MOFs) that facilitate reactions under milder conditions and with higher atom economy.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. Flow reactors can offer superior control over reaction parameters, leading to improved yields, higher purity, and inherently safer processes. This is particularly relevant for managing potentially exothermic reactions involved in halogenation.
Alternative Solvents: Investigating the use of green solvents, such as supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds (VOCs).
Bio-catalysis: Exploring the potential of enzymatic catalysis for the selective synthesis of halogenated fluoroethers, which could offer unparalleled selectivity and sustainability.
A significant challenge in the synthesis of 1-Bromo-3-fluorobenzene (B1666201), a related precursor, is the difficulty in separating it from its isomers when produced by direct bromination of fluorobenzene (B45895), as they often have very similar boiling points. google.com Future green synthetic routes must therefore also address the challenge of regioselectivity to minimize purification steps.
Expanding Catalytic Scope for Complex Transformations of this compound
The bromine atom on the benzene (B151609) ring of this compound is a versatile handle for a wide array of catalytic cross-coupling reactions. While well-established methods like Suzuki and Buchwald-Hartwig couplings are applicable, future research will likely expand the catalytic toolbox to forge more complex and previously inaccessible molecular architectures.
Potential Research Trajectories:
C-H Activation: Developing catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring or the ethoxy chain. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, representing a more atom-economical approach.
Dual Catalysis: Employing multiple catalytic cycles simultaneously in one pot to construct complex molecules from simple precursors in a single operation. For instance, combining a palladium-catalyzed cross-coupling at the bromine site with a transition-metal-catalyzed functionalization of the fluoroethoxy group.
Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel transformations under exceptionally mild conditions. This could open pathways for radical-based reactions that are complementary to traditional two-electron processes, allowing for the introduction of unique functional groups.
The reactivity of related bromo-fluoro aromatic compounds in palladium-catalyzed reactions is known, serving as a basis for these future explorations. adpharmachem.com The electron-withdrawing nature of the fluoroethoxy group is expected to influence the reactivity of the C-Br bond, a factor that warrants detailed mechanistic investigation in these advanced catalytic systems.
Theoretical and Computational Advances in Predicting Reactivity and Properties
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like this compound, thereby guiding experimental work. Future research will leverage increasingly sophisticated theoretical models to provide deep insights into its structure, reactivity, and potential applications.
Areas for Computational Investigation:
Density Functional Theory (DFT) Studies: Performing high-level DFT calculations to accurately model the molecule's geometry, vibrational frequencies, and electronic structure. nih.gov This can elucidate the influence of the fluoroethoxy group on the aromatic system's electron distribution.
Molecular Electrostatic Potential (MEP) Mapping: Generating MEP maps to visualize the electron-rich and electron-poor regions of the molecule. nih.gov This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack, thereby informing the design of new reactions.
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and can be used to predict how the molecule will interact with other reagents. nih.gov
Reaction Pathway Modeling: Simulating the mechanisms of potential synthetic transformations to predict transition states, activation energies, and reaction outcomes. This can accelerate the discovery of new reactions and optimize conditions for existing ones, reducing experimental trial and error.
| Computational Method | Predicted Insight for this compound |
| Density Functional Theory (DFT) | Accurate molecular geometry, bond lengths, and angles. |
| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for electrophilic/nucleophilic attack. |
| Frontier Molecular Orbitals (FMO) | Prediction of chemical reactivity and electronic transition properties. |
| Reaction Pathway Modeling | Elucidation of reaction mechanisms and prediction of product formation. |
Novel Applications in Materials Science and Chemical Biology Utilizing the Compound's Unique Architecture
The unique combination of a polarizable bromine atom, a lipophilic fluoroalkoxy group, and an aromatic scaffold suggests that this compound could be a valuable precursor for advanced materials and biologically active molecules.
Future Application Frontiers:
Materials Science: The incorporation of the fluoroethoxy group can enhance thermal stability and chemical resistance. Therefore, this compound could serve as a monomer or key intermediate in the synthesis of specialized fluorinated polymers, liquid crystals, or organic light-emitting diodes (OLEDs). google.comadpharmachem.com Its structure could be a starting point for creating novel single-benzene-based fluorophores with tunable emission properties. nih.gov
Chemical Biology: The fluoroethoxy moiety can improve metabolic stability and membrane permeability, properties that are highly desirable in drug candidates. The bromo-substituent allows for its straightforward incorporation into larger, more complex molecules via established cross-coupling chemistry. adpharmachem.com Future work could explore its use as a scaffold for developing novel kinase inhibitors, receptor ligands, or probes for chemical biology, where the fluorine atom could also serve as a useful label for ¹⁹F NMR studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-3-(2-fluoroethoxy)benzene, and how are they optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, coupling 1-bromo-3-iodobenzene with 2-fluoroethanol derivatives under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C) achieves high yields (~90%) . Optimization includes controlling catalyst loading (1-2 mol%) and ensuring anhydrous conditions to minimize hydrolysis of the fluoroethoxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95%, verified by GC-MS and ¹H NMR .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : The fluoroethoxy group shows distinct splitting patterns (e.g., ¹H NMR: δ 4.6–4.8 ppm for -OCH₂CF₂H; ¹³C NMR: δ 110–120 ppm for C-F coupling) .
- HRMS : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (C₈H₇BrFO₂), with deviations <2 ppm .
- X-ray crystallography : Resolves steric effects of the bromo and fluoroethoxy substituents on the benzene ring .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Handling : Use PPE (nitrile gloves, goggles) and work in fume hoods with HEPA filters to avoid inhalation of volatile brominated byproducts .
- Spill Management : Neutralize with activated charcoal and dispose as halogenated waste (EPA Class D) .
Advanced Research Questions
Q. How does the electronic nature of the fluoroethoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluoroethoxy group (-OCH₂CF₂H) decreases electron density at the para position, directing electrophilic substitution to the ortho position. This is confirmed by DFT calculations (B3LYP/6-31G*), showing a 0.15 eV lower LUMO energy compared to methoxy analogs . Reactivity in Buchwald-Hartwig aminations requires higher temps (100–120°C) and bulkier ligands (XPhos) to overcome steric hindrance .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Methodological Answer : Contradictions often arise from:
- Oxygen sensitivity : Trace O₂ inhibits Pd catalysts; degassing solvents with N₂ and using sealed reactors improve consistency .
- Byproduct formation : GC-MS monitoring identifies brominated dimers (e.g., dibenzofuran derivatives), which are minimized by reducing reaction time (<12 hrs) .
- Scale-up adjustments : Flow chemistry systems enhance heat/mass transfer, maintaining yields >85% at >10 g scale .
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predicts binding affinity to enzymes like cytochrome P450 (binding energy ≤ –8.5 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR models : Correlate substituent effects (Hammett σ⁺ values) with inhibitory activity (R² >0.85) .
Q. How does isotopic labeling (e.g., ¹⁸O, ²H) aid in mechanistic studies of its degradation?
- Methodological Answer :
- Stable isotope tracers : Synthesize ¹⁸O-labeled analogs via nucleophilic substitution (K¹⁸F/2-fluoroethoxy-¹⁸O-benzene) to track hydrolysis pathways .
- LC-MS/MS : Quantifies degradation products (e.g., 3-bromophenol) with isotopic enrichment >98%, confirming SN2 mechanisms in aqueous media (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
